molecular formula C19H22N2O2 B5774275 N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide

N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5774275
M. Wt: 310.4 g/mol
InChI Key: PUIVHGSWYHNEMM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-methylphenyl group and a morpholin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with aniline to form N-(4-methylphenyl)benzamide.

    Introduction of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group is introduced by reacting N-(4-methylphenyl)benzamide with morpholine and formaldehyde under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)benzamide: Lacks the morpholin-4-ylmethyl group.

    4-(morpholin-4-ylmethyl)benzamide: Lacks the 4-methylphenyl group.

    N-(4-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group.

Uniqueness

N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of both the 4-methylphenyl and morpholin-4-ylmethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-2-8-18(9-3-15)20-19(22)17-6-4-16(5-7-17)14-21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIVHGSWYHNEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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